

benchmarking the performance of CAS 18048-64-1 in a specific application

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Compound of Interest

Compound Name: 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one

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Performance Benchmark of CAS 18048-64-1 in Eltrombopag Synthesis

This guide provides a comparative analysis of the synthetic route to Eltrombopag utilizing the intermediate 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one (CAS 18048-64-1), against alternative manufacturing processes. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this synthetic pathway.

Comparison of Eltrombopag Synthesis Routes

The synthesis of Eltrombopag, a thrombopoietin receptor agonist, can be achieved through various routes. A key pathway involves the use of the pyrazolone derivative CAS 18048-64-1. Alternative methods often commence from different starting materials such as 2-nitrophenol or 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid (BPCA), and proceed through different intermediate compounds. The choice of synthetic route can significantly impact key performance indicators such as overall yield, purity of the final active pharmaceutical ingredient (API), and process efficiency.

The following table summarizes the quantitative data available for different synthetic routes to Eltrombopag.

Performance Metric	Pyrazolone Route (involving CAS 18048-64-1)	Alternative Route 1 (from 2- Nitrophenol)	Alternative Route 2 (from BPCA)
Overall Yield	Data not available	~45% ^[1]	Data not available
Key Step Yield	92% (crude), 76% (purified) for final coupling and salt formation ^[2]	Bromination: 77%, Suzuki Coupling: 77% ^[1]	Diazotization/Coupling : 73%, Cyclization: 81.4% ^[3]
Purity of Final Product	>99% (crude), >99.9% (purified) ^[2]	Data not available	Data not available
Key Intermediate(s)	2-(3,4- dimethylphenyl)-5- methyl-1H-pyrazol- 3(2H)-one	2-bromo-6- nitrophenol, 2- methoxy-3- nitrobiphenyl-3- carboxylic acid	3'-amino-2'- hydroxybiphenyl-3- carboxylic acid, (Z)-2- [3'-(2'-hydroxy-3- carboxy- biphenyl)hydrazone]-3- -oxobutanoic acid alkyl ester
Reported Advantages	High purity and good yield in the final coupling step. ^[2]	Utilizes readily available starting materials.	Alternative pathway avoiding certain patented routes.
Reported Disadvantages	Overall yield not reported.	Multiple steps, potentially lower overall yield. ^[1]	Yields of individual steps may be moderate. ^[3]

Experimental Protocols

Synthesis of Eltrombopag Olamine via the Pyrazolone Route

This protocol describes a laboratory-scale synthesis of Eltrombopag olamine using the key intermediate CAS 18048-64-1.

Step 1: Diazotization of 3'-Amino-2'-hydroxy-biphenyl-3-carboxylic acid

- A suspension of 3'-Amino-2'-hydroxy-biphenyl-3-carboxylic acid is cooled to 0-5 °C in an acidic aqueous medium (e.g., hydrochloric acid in a methanol/water mixture).[4]
- A solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[4]

Step 2: Coupling Reaction with CAS 18048-64-1

- In a separate flask, 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one (CAS 18048-64-1) is dissolved in a suitable solvent.[4]
- The cold diazonium salt solution from Step 1 is slowly added to the pyrazolone solution.[4]
- The pH of the reaction mixture is adjusted with a base to facilitate the coupling reaction.
- The mixture is stirred at a low temperature and then allowed to warm to room temperature.
- The precipitated Eltrombopag free acid is collected by filtration, washed with water, and dried.[4]

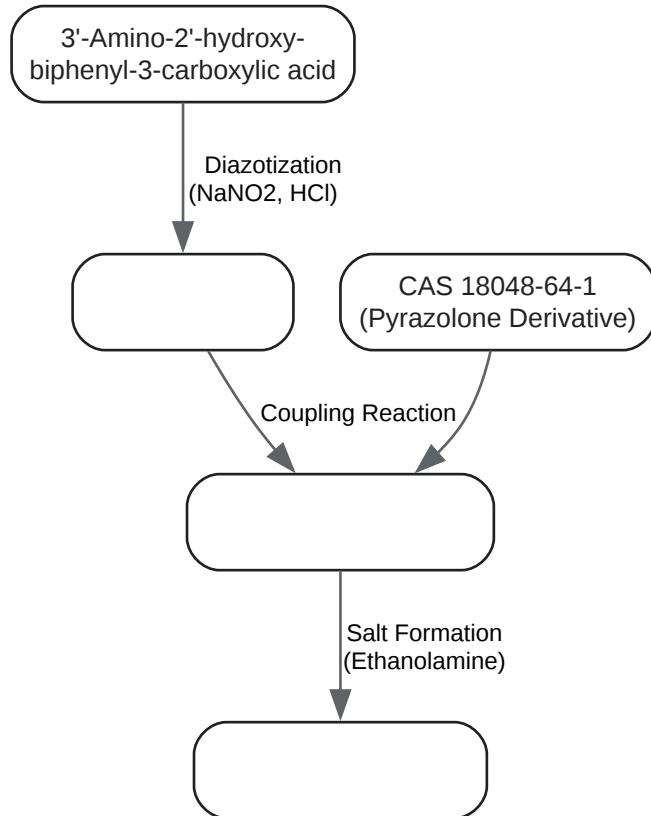
Step 3: Formation of Eltrombopag Olamine Salt

- The crude Eltrombopag free acid is suspended in a suitable solvent such as methanol or a mixture of dimethyl sulfoxide (DMSO) and ethanol.[4]
- Ethanolamine is added to the suspension, and the mixture is stirred. The reaction can be heated to facilitate salt formation.[4]
- The Eltrombopag olamine salt typically precipitates upon cooling or the addition of an anti-solvent.[4]
- The final product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried under vacuum.[4]
- Purification can be achieved by recrystallization from a solvent system such as DMSO/ethanol.[2][4]

Visualizations

Eltrombopag Synthesis Workflow (Pyrazolone Route)

Eltrombopag Synthesis via Pyrazolone Route



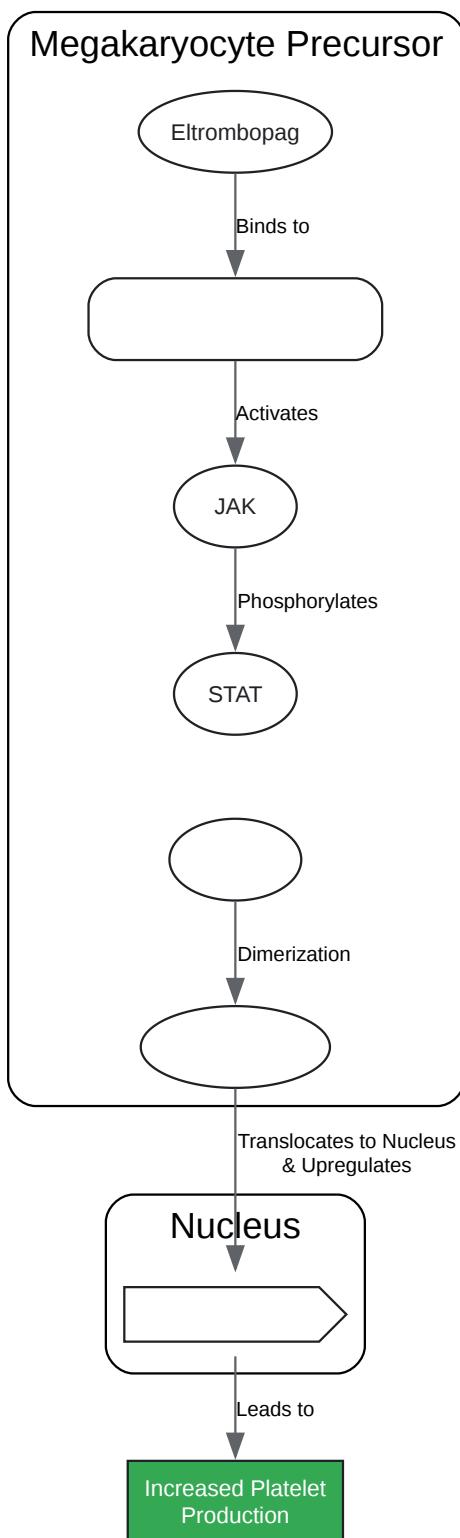
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Caption: Workflow for Eltrombopag synthesis using CAS 18048-64-1.

Eltrombopag Signaling Pathway

Eltrombopag is a small molecule that acts as a thrombopoietin (TPO) receptor agonist. It binds to the transmembrane domain of the c-Mpl receptor, initiating a downstream signaling cascade that leads to increased platelet production. The primary pathway activated is the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.^[4]

Eltrombopag Signaling Pathway

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Caption: Simplified diagram of the JAK/STAT signaling pathway activated by Eltrombopag.

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